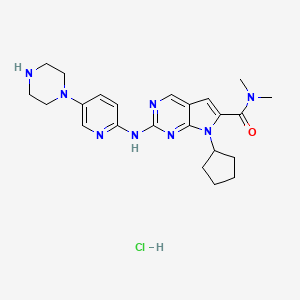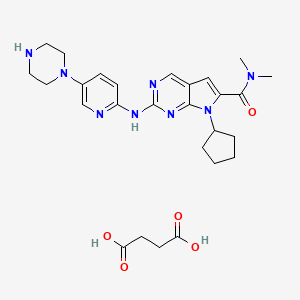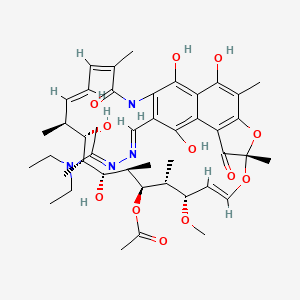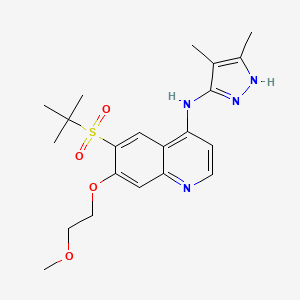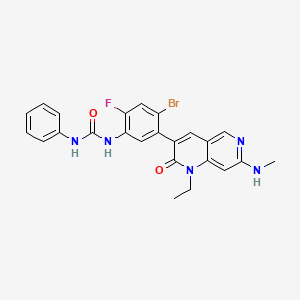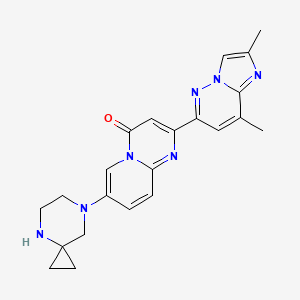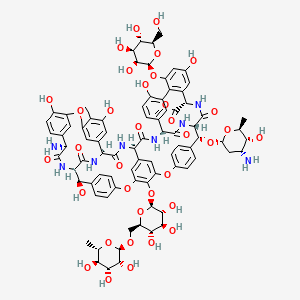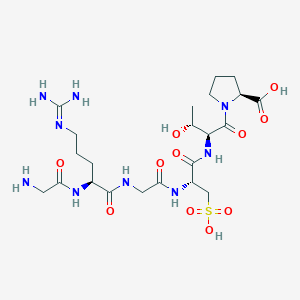
瑞波替尼
描述
瑞泊替尼,商品名为 Augtyro,是一种用于治疗非小细胞肺癌的抗癌药物。 它是一种原癌基因酪氨酸蛋白激酶 ROS1 和肌球蛋白受体酪氨酸激酶 TRKA、TRKB 和 TRKC 的抑制剂 。 瑞泊替尼是一种新一代酪氨酸激酶抑制剂,旨在抑制 ROS1 和 TRK 融合,包括在存在耐药突变的情况下 .
科学研究应用
瑞泊替尼在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究酪氨酸激酶抑制机制的模型化合物。在生物学领域,它被用来研究 ROS1 和 TRK 融合蛋白在癌症中的作用。在医学领域,瑞泊替尼被用作针对非小细胞肺癌和其他具有 ROS1 或 TRK 基因融合的实体瘤的靶向治疗。 在工业领域,它被用于开发新的抗癌药物和疗法 .
作用机制
瑞泊替尼通过抑制原癌基因酪氨酸蛋白激酶 ROS1 和肌球蛋白受体酪氨酸激酶 TRKA、TRKB 和 TRKC 的活性发挥作用。这些激酶参与调节细胞存活和生长的信号通路。 通过抑制这些激酶,瑞泊替尼破坏这些信号通路,导致抑制癌细胞生长和增殖 .
生化分析
Biochemical Properties
Repotrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific kinases. It interacts with enzymes such as ROS1, TRKA, TRKB, and TRKC, as well as anaplastic lymphoma kinase (ALK). These interactions are characterized by high potency and selectivity, with repotrectinib effectively inhibiting both wild-type and mutant forms of these kinases . The nature of these interactions involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation activity and subsequent signaling pathways .
Cellular Effects
Repotrectinib exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, in neuroblastoma cells driven by ALK mutations, repotrectinib effectively reduces cell growth and proliferation . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of ROS1, TRKA, TRKB, and TRKC, leading to reduced tumor growth and enhanced apoptosis .
Molecular Mechanism
The molecular mechanism of repotrectinib involves its binding interactions with specific biomolecules. Repotrectinib binds to the ATP-binding site of ROS1, TRKA, TRKB, and TRKC, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of pathways that promote cell proliferation and survival . Repotrectinib also exhibits activity against solvent-front mutations, which are common mechanisms of resistance in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of repotrectinib have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity against target kinases in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, repotrectinib has shown strong antitumor effects in xenograft models of neuroblastoma .
Dosage Effects in Animal Models
The effects of repotrectinib vary with different dosages in animal models. In xenograft models harboring ROS1 fusion proteins, repotrectinib has demonstrated high efficacy at low doses, with significant tumor regression observed at doses as low as 3 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
Repotrectinib is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits the activity of kinases such as ROS1, TRKA, TRKB, and TRKC, which play critical roles in cellular signaling and metabolism . The inhibition of these kinases affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced tumor growth .
Transport and Distribution
Repotrectinib is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is designed to efficiently penetrate cell membranes and accumulate in target tissues, ensuring effective inhibition of target kinases . The compound’s small size and macrocyclic structure facilitate its transport and distribution, allowing it to overcome resistance mechanisms in cancer cells .
Subcellular Localization
The subcellular localization of repotrectinib is primarily within the cytoplasm, where it interacts with its target kinases. The compound’s activity and function are influenced by its localization, with effective inhibition of kinase activity observed in the cytoplasmic compartment . Additionally, repotrectinib may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy .
准备方法
瑞泊替尼是通过一系列化学反应合成的,这些反应涉及大环结构的形成。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学转化。 瑞泊替尼的工业生产涉及优化这些合成路线,以确保最终产品的高产率和纯度 .
化学反应分析
瑞泊替尼经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是化学结构发生改变的瑞泊替尼衍生物 .
相似化合物的比较
瑞泊替尼在酪氨酸激酶抑制剂中是独一无二的,因为它能够抑制 ROS1 和 TRK 融合蛋白,包括在存在耐药突变的情况下。类似的化合物包括克唑替尼、恩曲替尼和色瑞替尼。 与这些化合物相比,瑞泊替尼在抑制 ROS1 和 TRK 融合蛋白方面显示出更高的效力,特别是在存在耐药突变的情况下 .
属性
IUPAC Name |
(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXCOQUIZNHB-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802220-02-5 | |
| Record name | Repotrectinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repotrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REPOTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



